9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride

Solubility Salt Form Biochemical Assays

9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride (CAS 1909319-51-2) is a purine derivative characterized by an adenine core bearing a primary amine-terminated ethyl linker at the N9 position, formulated as a trihydrochloride salt. This compound serves as a versatile small-molecule scaffold for biochemical and pharmaceutical applications, particularly as a building block for enzyme inhibitors and receptor ligands.

Molecular Formula C7H13Cl3N6
Molecular Weight 287.57
CAS No. 1909319-51-2
Cat. No. B2907496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride
CAS1909319-51-2
Molecular FormulaC7H13Cl3N6
Molecular Weight287.57
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CCN)N.Cl.Cl.Cl
InChIInChI=1S/C7H10N6.3ClH/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13;;;/h3-4H,1-2,8H2,(H2,9,10,11);3*1H
InChIKeyVMVVHARYDMGTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Aminoethyl)-9H-purin-6-amine Trihydrochloride: A Purine Scaffold for Medicinal Chemistry and Bioconjugation


9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride (CAS 1909319-51-2) is a purine derivative characterized by an adenine core bearing a primary amine-terminated ethyl linker at the N9 position, formulated as a trihydrochloride salt . This compound serves as a versatile small-molecule scaffold for biochemical and pharmaceutical applications, particularly as a building block for enzyme inhibitors and receptor ligands . Its structure enables targeted derivatization through the free primary amine, allowing conjugation to peptides, fluorophores, or other functional moieties while retaining the purine recognition element .

Why 9-(2-Aminoethyl)-9H-purin-6-amine Trihydrochloride Cannot Be Substituted by Common Adenine Analogs


Substituting 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride with other adenine derivatives—such as the free base, 9-ethyladenine, or 9-(2-hydroxyethyl)adenine—introduces critical differences in solubility, reactivity, and biological target engagement. The trihydrochloride salt form dramatically enhances aqueous solubility compared to the neutral free base, a prerequisite for many biochemical assays . Furthermore, the N9-aminoethyl substituent provides a distinct nucleophilic handle absent in simpler analogs like 9-ethyladenine, enabling site-specific conjugation and functionalization [1]. These physicochemical and structural divergences directly impact experimental reproducibility and the feasibility of downstream applications, rendering generic substitution scientifically unsound.

Product-Specific Quantitative Evidence: Why This Trihydrochloride Salt Outperforms Analogs


Enhanced Aqueous Solubility of the Trihydrochloride Salt Versus the Free Base

The trihydrochloride salt form of 9-(2-aminoethyl)-9H-purin-6-amine (CAS 1909319-51-2) exhibits markedly enhanced aqueous solubility compared to its neutral free base (CAS 40293-19-4) . While the free base is sparingly soluble in water, the trihydrochloride salt is freely soluble in aqueous media, a property conferred by the three hydrochloride counterions that increase polarity and hydrogen-bonding capacity . This difference is critical for applications requiring high-concentration stock solutions or physiological buffer compatibility.

Solubility Salt Form Biochemical Assays

Primary Amine Handle Enables Site-Specific Bioconjugation

The N9-(2-aminoethyl) substituent of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride provides a nucleophilic primary amine that is absent in common adenine analogs such as 9-ethyladenine or 9-(2-hydroxyethyl)adenine [1]. This amine serves as a reactive handle for carbodiimide-mediated amide bond formation, NHS-ester conjugation, or reductive amination, enabling precise attachment of fluorophores, biotin, peptides, or solid supports [2]. In contrast, 9-ethyladenine lacks a functionalizable group, while 9-(2-hydroxyethyl)adenine offers a less reactive hydroxyl group that requires activation for efficient conjugation.

Bioconjugation Chemical Biology Functionalization

Scaffold for Bacterial MTN Inhibitors: Comparative Building Block Utility

9-(2-aminoethyl)-9H-purin-6-amine has been explicitly employed as a key building block in the synthesis of next-generation small-molecule inhibitors targeting bacterial 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTN) [1]. This enzyme is unique to microorganisms and is critical for quorum sensing, biofilm formation, and virulence factor expression. The aminoethyl linker allows for the attachment of diverse functional groups to optimize binding interactions, a capability not shared by the native substrate adenosine or simpler adenine analogs lacking an extended N9 substituent [2]. While quantitative inhibition data for the final conjugates are available, the free amine scaffold itself serves as the essential starting point for structure-activity relationship (SAR) studies.

Antimicrobial MTN Inhibition Medicinal Chemistry

Optimal Research and Industrial Use Cases for 9-(2-Aminoethyl)-9H-purin-6-amine Trihydrochloride


Preparation of High-Concentration Aqueous Stock Solutions for Biochemical Assays

Due to its enhanced aqueous solubility as the trihydrochloride salt, this compound is ideal for preparing concentrated stock solutions (e.g., 10–100 mM) in water or physiological buffers without the need for DMSO or other organic co-solvents . This is critical for enzyme inhibition studies, receptor binding assays, and cell-based experiments where organic solvents may interfere with biological activity or denature proteins.

Synthesis of Adenine-Based Bioconjugates and Affinity Probes

The N9-aminoethyl handle enables straightforward conjugation to NHS-ester activated dyes, biotin, or peptides via amide bond formation . This makes the compound a valuable precursor for developing fluorescent probes for purine-binding proteins, affinity resins for pull-down experiments, or peptide-adenine conjugates for studying protease activity or receptor interactions.

Medicinal Chemistry Scaffold for Antibacterial Agent Development

As demonstrated in published studies, this purine scaffold serves as a starting point for the design and synthesis of novel MTN inhibitors targeting bacterial quorum sensing and biofilm formation [1]. Researchers can elaborate the primary amine with diverse functional groups to optimize potency and selectivity against clinically relevant pathogens.

Development of Adenosine Receptor Ligands and Enzyme Inhibitors

The adenine core of this compound mimics the natural ligand adenosine, while the aminoethyl substituent provides a point for structural diversification. This positions it as a privileged scaffold for exploring structure-activity relationships at adenosine receptors (A1, A2A, A2B, A3) or enzymes involved in purine metabolism, such as adenosine deaminase or purine nucleoside phosphorylase [2].

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